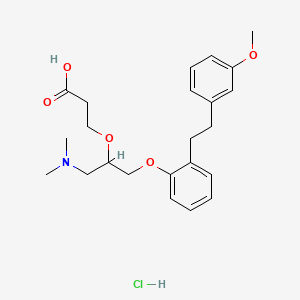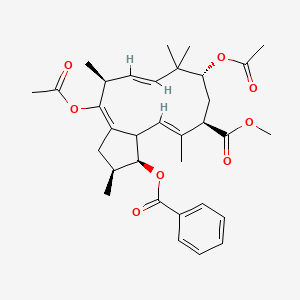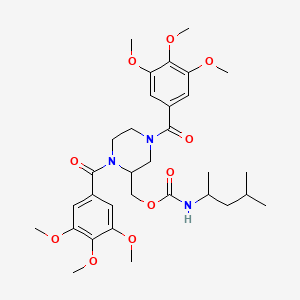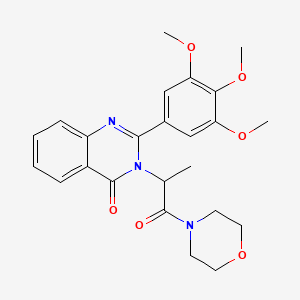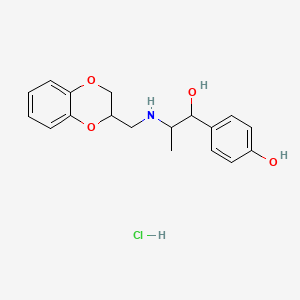
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of azo groups and a methoxy group. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-hydroxyaniline. This involves treating 4-hydroxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-methoxyaniline under alkaline conditions to form the first azo compound.
Second Diazotization and Coupling: The resulting azo compound undergoes a second diazotization followed by coupling with another molecule of 4-hydroxyaniline to form the final product.
Sulfonation: The final product is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used for reducing azo groups.
Substitution: Sulfonation reactions typically use concentrated sulfuric acid, while sulfonamide formation involves amines.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: Products include sulfonamides and sulfonyl chlorides.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo reversible reduction and oxidation. This property makes it useful in redox reactions and as a probe in biochemical assays. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, 4-hydroxy-: Lacks the azo and methoxy groups, making it less versatile in certain applications.
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-phenyl)azo)-, disodium salt: Similar structure but without the methoxy group, affecting its reactivity and solubility.
Uniqueness
The presence of both azo and methoxy groups in benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt provides unique reactivity and solubility properties, making it particularly useful in a wide range of scientific and industrial applications.
Propiedades
Número CAS |
72152-93-3 |
|---|---|
Fórmula molecular |
C19H14N4Na2O5S |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
disodium;4-[[3-methoxy-4-[(4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H16N4O5S.2Na/c1-28-19-12-15(22-20-14-4-9-17(10-5-14)29(25,26)27)6-11-18(19)23-21-13-2-7-16(24)8-3-13;;/h2-12,24H,1H3,(H,25,26,27);;/q;2*+1/p-2 |
Clave InChI |
PJAPKACBOHOTMU-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




